Hexahydro-1H-pyrrolizine-2-carbonitrile
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Overview
Description
Ethyl potassium malonate, also known as potassium 3-ethoxy-3-oxopropanoate, is an organic compound that serves as a versatile reagent in organic synthesis. It is a white solid that is soluble in water and polar organic solvents. This compound is particularly useful in the preparation of beta-ketoesters and other derivatives due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl potassium malonate can be synthesized through the selective saponification of malonic acid diethyl ester with potassium hydroxide. The process involves adding potassium hydroxide to malonic acid diethyl ester in a molar ratio of at least 1.5. The reaction mixture is then cooled in an ice bath to precipitate the ethyl potassium malonate, which is collected by suction filtration, washed with ether, and dried under reduced pressure at room temperature .
Industrial Production Methods: Industrial production of ethyl potassium malonate follows similar principles but on a larger scale. The process ensures efficient distribution of potassium hydroxide into the malonic acid diethyl ester to achieve high yields. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl potassium malonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides in the presence of a base to form new carbon-carbon bonds.
Hydrolysis: Acidic hydrolysis of ethyl potassium malonate results in the formation of malonic acid and ethanol.
Decarboxylation: Upon heating, it can decarboxylate to form an enol, which tautomerizes to a carboxylic acid
Common Reagents and Conditions:
Bases: Potassium hydroxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, methanol, tetrahydrofuran
Major Products:
Beta-ketoesters: Formed through acylation reactions.
Amino acrylates: Produced by reacting with aryl nitriles in the presence of zinc chloride and a catalytic amount of Hünig’s base.
Scientific Research Applications
Ethyl potassium malonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of beta-ketoesters and other derivatives.
Biology: Acts as a competitive inhibitor of the enzyme succinate dehydrogenase, making it useful in studies of metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl potassium malonate involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition affects the citric acid cycle, which is crucial for cellular respiration .
Comparison with Similar Compounds
Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Potassium monoethyl malonate: A closely related compound with similar reactivity.
Ethyl tert-butyl malonate: Used as an intermediate in various organic syntheses
Uniqueness: Ethyl potassium malonate is unique due to its stability and ease of handling compared to other malonate esters. Its ability to form beta-ketoesters and amino acrylates under mild conditions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
170442-01-0 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2 |
InChI Key |
ZOGQXAHMVWWWNY-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CN2C1)C#N |
Canonical SMILES |
C1CC2CC(CN2C1)C#N |
Synonyms |
1H-Pyrrolizine-2-carbonitrile,hexahydro-(9CI) |
Origin of Product |
United States |
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